molecular formula C15H14O2 B14658802 2-Methylbenzyl benzoate CAS No. 38418-11-0

2-Methylbenzyl benzoate

Cat. No.: B14658802
CAS No.: 38418-11-0
M. Wt: 226.27 g/mol
InChI Key: NAIUTWJYNXOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzyl benzoate, also known as benzoic acid, (2-methylphenyl)methyl ester, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is an ester formed from the reaction of benzoic acid and 2-methylbenzyl alcohol. This compound is used in various applications, including as a fragrance ingredient and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzyl benzoate can be synthesized through the esterification of benzoic acid with 2-methylbenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzoic acid and 2-methylbenzyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-Methylbenzyl alcohol.

    Substitution: Nitro-substituted derivatives of this compound.

Scientific Research Applications

2-Methylbenzyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbenzyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbenzyl alcohol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in biological studies or as a fragrance ingredient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzyl benzoate is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzoate esters and can affect its applications and interactions in various contexts .

Properties

CAS No.

38418-11-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2-methylphenyl)methyl benzoate

InChI

InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

NAIUTWJYNXOVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.